molecular formula C10H12ClN3O3 B093964 N-((5-Chloro-2-methoxyphenyl)azo)sarcosine CAS No. 120-04-7

N-((5-Chloro-2-methoxyphenyl)azo)sarcosine

Cat. No. B093964
CAS RN: 120-04-7
M. Wt: 257.67 g/mol
InChI Key: GTGAPSOELDTFTP-UHFFFAOYSA-N
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Description

N-((5-Chloro-2-methoxyphenyl)azo)sarcosine, also known as CLIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble molecule that can be easily synthesized and has a high affinity for binding to specific biomolecules.

Mechanism of Action

N-((5-Chloro-2-methoxyphenyl)azo)sarcosine binds to specific biomolecules through a process called coordination chemistry. The molecule contains a metal center (iron oxide) that can interact with other molecules through coordination bonds. The resulting complex can be visualized using MRI as a contrast agent.
Biochemical and Physiological Effects:
N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has been shown to have low toxicity and biocompatibility in vitro and in vivo studies. It is rapidly cleared from the body through the reticuloendothelial system (RES) and does not accumulate in major organs. N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has also been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-((5-Chloro-2-methoxyphenyl)azo)sarcosine is its ease of synthesis and functionalization. It can be easily modified to target specific biomolecules and can be used for a variety of applications. However, N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has some limitations in terms of stability and shelf-life. The molecule can degrade over time and may require special storage conditions.

Future Directions

There are several future directions for N-((5-Chloro-2-methoxyphenyl)azo)sarcosine research. One potential application is in the development of targeted drug delivery systems. N-((5-Chloro-2-methoxyphenyl)azo)sarcosine can be functionalized with drugs and targeted to specific cells or tissues. Another direction is in the development of theranostic agents, which combine imaging and therapy in a single molecule. N-((5-Chloro-2-methoxyphenyl)azo)sarcosine can be modified to deliver therapeutic agents and monitor their efficacy using MRI. Finally, N-((5-Chloro-2-methoxyphenyl)azo)sarcosine can be used for studying the dynamics of biological processes in vivo, such as cell migration and proliferation.
Conclusion:
In conclusion, N-((5-Chloro-2-methoxyphenyl)azo)sarcosine, or N-((5-Chloro-2-methoxyphenyl)azo)sarcosine, is a versatile molecule that has a wide range of applications in scientific research. Its ease of synthesis, high affinity for binding to specific biomolecules, and low toxicity make it an attractive candidate for drug delivery, imaging, and targeted therapy. Further research is needed to fully explore the potential of N-((5-Chloro-2-methoxyphenyl)azo)sarcosine in these areas.

Synthesis Methods

N-((5-Chloro-2-methoxyphenyl)azo)sarcosine can be synthesized using a simple one-step reaction between 5-chloro-2-methoxyaniline and sarcosine. The reaction takes place in the presence of a copper catalyst and sodium nitrite. The resulting product is purified using a silica gel column chromatography technique.

Scientific Research Applications

N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has been extensively studied for its potential applications in biomedical imaging, drug delivery, and targeted therapy. It can be functionalized with different biomolecules such as antibodies, peptides, and proteins, to target specific cells or tissues. N-((5-Chloro-2-methoxyphenyl)azo)sarcosine has shown promising results in magnetic resonance imaging (MRI) as a contrast agent due to its high relaxivity. It has also been used for in vivo imaging of tumors, inflammation, and neurodegenerative diseases.

properties

CAS RN

120-04-7

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

IUPAC Name

2-[[(5-chloro-2-methoxyphenyl)diazenyl]-methylamino]acetic acid

InChI

InChI=1S/C10H12ClN3O3/c1-14(6-10(15)16)13-12-8-5-7(11)3-4-9(8)17-2/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

GTGAPSOELDTFTP-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)N=NC1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CN(CC(=O)O)N=NC1=C(C=CC(=C1)Cl)OC

Other CAS RN

120-04-7

Origin of Product

United States

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